Ethyl imidazo[1,2-a]pyridine-7-carboxylate

Catalog No.
S1900160
CAS No.
372147-49-4
M.F
C10H10N2O2
M. Wt
190.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl imidazo[1,2-a]pyridine-7-carboxylate

CAS Number

372147-49-4

Product Name

Ethyl imidazo[1,2-a]pyridine-7-carboxylate

IUPAC Name

ethyl imidazo[1,2-a]pyridine-7-carboxylate

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8/h3-7H,2H2,1H3

InChI Key

UWYWNAGXCZHLLM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=NC=CN2C=C1

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN2C=C1

The exact mass of the compound Ethyl imidazo[1,2-a]pyridine-7-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 372147-49-4) is a highly versatile bicyclic heterocyclic building block characterized by a fused imidazo-pyridine core and an ethyl ester functional group at the 7-position. As a privileged scaffold in drug discovery, the imidazo[1,2-a]pyridine motif is central to numerous active pharmaceutical ingredients (APIs), including kinase inhibitors, receptor antagonists, and antimicrobial agents. The 7-ethyl ester specifically serves as a crucial synthetic precursor, offering an optimal balance of lipophilicity, shelf stability, and controlled reactivity. It is widely utilized for late-stage derivatization, particularly in the synthesis of 7-carboxamide derivatives and 3-substituted analogs via regioselective C-H functionalization. Its enhanced solubility profile makes it a highly practical reagent for automated continuous flow synthesis and parallel library generation over its free acid counterparts [1].

Substituting Ethyl imidazo[1,2-a]pyridine-7-carboxylate with its closest analogs, such as the methyl ester (CAS 86718-01-6) or the free carboxylic acid (CAS 648423-85-2), introduces significant process inefficiencies. The free acid exhibits poor solubility in standard aprotic organic solvents (like THF and DMF), leading to precipitation issues in microreactors during continuous flow synthesis and complicating standard organic workups. Conversely, while the methyl ester offers better solubility, it is significantly more prone to premature hydrolysis during mildly basic or acidic aqueous extractions, reducing overall isolated yields in multi-step sequences. The ethyl ester provides the steric and electronic balance required to survive complex upstream cross-coupling or halogenation steps while remaining fully viable for controlled, late-stage saponification or direct aminolysis [1].

Enhanced Organic Solubility for Continuous Flow Synthesis

In automated continuous flow synthesis and parallel multicomponent reactions, precursor solubility is critical to prevent reactor fouling. Ethyl imidazo[1,2-a]pyridine-7-carboxylate exhibits significantly higher solubility in aprotic solvents (e.g., THF, DMF) compared to the free imidazo[1,2-a]pyridine-7-carboxylic acid. This enhanced lipophilicity allows for high stock solution concentrations (e.g., >0.5 M in DMF) without precipitation, facilitating high-throughput library generation and continuous flow processing at elevated temperatures (125 °C)[1].

Evidence DimensionPrecursor solubility and flow processability
Target Compound DataHighly soluble in DMF/THF (maintains >0.5 M concentration).
Comparator Or BaselineImidazo[1,2-a]pyridine-7-carboxylic acid (poor organic solubility, prone to precipitation).
Quantified DifferenceEnables >0.5 M operating concentrations in flow microreactors without line clogging.
ConditionsContinuous flow synthesis in DMF at 125 °C.

Procurement of the ethyl ester directly enables high-throughput automated synthesis and flow chemistry applications that would fail with the free acid.

Direct Aminolysis Capability for Amide Library Generation

The ethyl ester serves as an effective electrophile for direct aminolysis, bypassing the need for a two-step saponification and amide-coupling sequence. For instance, treatment of ethyl imidazo[1,2-a]pyridine-7-carboxylate with aqueous ammonia (35% NH4OH) in isopropanol directly yields the corresponding 7-carboxamides. This eliminates the procurement and use of expensive peptide coupling reagents (like HATU or EDC) required when starting from the free acid, streamlining the synthesis of active pharmaceutical ingredients [1].

Evidence DimensionSynthetic steps and reagent requirements for amidation
Target Compound Data1-step direct aminolysis (e.g., with 35% aq. NH4OH in i-PrOH).
Comparator Or BaselineImidazo[1,2-a]pyridine-7-carboxylic acid (requires 2 steps + expensive coupling reagents).
Quantified DifferenceEliminates 1 synthetic step and 100% of coupling reagent costs per amidation reaction.
ConditionsLate-stage functionalization to form 7-carboxamide derivatives.

Industrial buyers can significantly reduce reagent costs and process time when synthesizing 7-carboxamide drug derivatives.

Regioselective Protection During Electrophilic C-H Functionalization

The ethyl carboxylate group acts as a stable, electron-withdrawing substituent at the 7-position, deactivating the pyridine ring and directing electrophilic attacks exclusively to the more electron-rich 3-position of the imidazole ring. The ethyl ester is sterically robust enough to resist side reactions during harsh conditions, such as copper-mediated C-H amination with N-fluorobenzenesulfonimide, ensuring high regioselectivity and preserving the ester for subsequent downstream modifications [1].

Evidence DimensionRegioselectivity and functional group tolerance
Target Compound DataHigh regioselectivity for 3-position functionalization with intact ester survival.
Comparator Or BaselineUnsubstituted imidazo[1,2-a]pyridine (lower regiocontrol, prone to over-functionalization).
Quantified DifferenceSecures high-purity 3-substituted intermediates without ester cleavage.
ConditionsCopper-mediated electrophilic C-H amination.

Secures high-purity intermediates in the synthesis of complex kinase inhibitors without requiring complex chromatographic separations to remove over-functionalized byproducts.

Synthesis of Urokinase Plasminogen Activator (uPA) Inhibitors

The ethyl ester is a highly effective starting point for synthesizing selective uPA inhibitors bearing diverse amide groups at the 7-position. By utilizing the direct aminolysis or controlled saponification pathways, medicinal chemists can rapidly generate libraries of 7-carboxamide imidazo[1,2-a]pyridines for structure-activity relationship (SAR) studies, avoiding the solubility bottlenecks of the free acid [1].

Automated Continuous Flow Library Generation

Due to its superior solubility in aprotic solvents like DMF (>0.5 M), this compound is highly recommended for automated continuous flow synthesis. It prevents microreactor fouling and line clogging, enabling the high-throughput generation of highly functionalized imidazo[1,2-a]heterocycles at scale [2].

Development of P2X3 Receptor Antagonists

In the synthesis of P2X3 receptor antagonists for pain management, the robust nature of the ethyl ester allows for harsh upstream cross-coupling and C-H functionalization at the 3-position. The preserved ester can then be selectively hydrolyzed and coupled to form the final active pharmaceutical ingredient, ensuring high overall process yields [3].

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Ethyl imidazo[1,2-a]pyridine-7-carboxylate

Dates

Last modified: 08-16-2023

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